BMS-986187 is a positive allosteric modulator (PAM) primarily recognized for its interaction with opioid receptors. Initially identified as a selective PAM for the δ-opioid receptor (DOR) [, , ], subsequent research has revealed its ability to effectively modulate μ-opioid receptors (MOR) and κ-opioid receptors (KOR) as well [, ]. This broader interaction profile positions BMS-986187 as a valuable tool for investigating the complexities of opioid receptor signaling and exploring potential therapeutic applications related to pain management, gastrointestinal disorders, and depression [, , , , , ].
The synthesis of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves several key steps and reagents:
The synthesis can be monitored using techniques such as thin-layer chromatography and characterized using spectroscopic methods including NMR and IR spectroscopy.
The molecular structure of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione features a xanthene core with multiple substituents that contribute to its unique properties:
The compound's crystal structure has been analyzed using X-ray diffraction techniques which provide insights into bond lengths and angles critical for understanding its reactivity and interaction with biological targets.
The chemical reactions involving this compound primarily include:
While specific reaction pathways for BMS-986187 are less documented compared to simpler compounds due to its complexity and specificity in action mechanisms.
The mechanism of action for 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is centered around its role as a positive allosteric modulator of the delta-opioid receptor:
Upon activation of the delta-opioid receptor by BMS-986187:
The primary applications of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione are in pharmacology:
Ongoing research aims to explore further therapeutic potentials and optimize its pharmacokinetic profiles for enhanced efficacy and safety in clinical settings.
This comprehensive overview highlights the significance of 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione within medicinal chemistry and pharmacology.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: